tert-Butyl (6S)-7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
tert-Butyl (6S)-7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6S)-7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the compound . This process often requires the use of specific catalysts and reaction conditions to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This can include the use of continuous flow reactors and other advanced chemical engineering techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6S)-7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
tert-Butyl (6S)-7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6S)-7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
- tert-Butyl (6S)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Uniqueness
tert-Butyl (6S)-7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate is unique due to its specific bicyclic structure and the presence of both amino and vinyl functional groups
Properties
Molecular Formula |
C13H18N2O3S |
---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
tert-butyl (6S)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H18N2O3S/c1-5-7-6-19-11-8(14)10(16)15(11)9(7)12(17)18-13(2,3)4/h5,8,11H,1,6,14H2,2-4H3/t8?,11-/m0/s1 |
InChI Key |
JXYXDMAOGSDYNV-LYNSQETBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=C(CS[C@@H]2N1C(=O)C2N)C=C |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(CSC2N1C(=O)C2N)C=C |
Origin of Product |
United States |
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